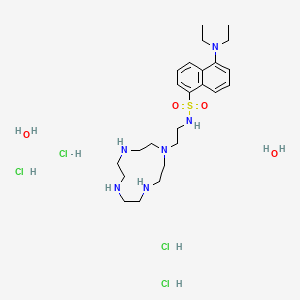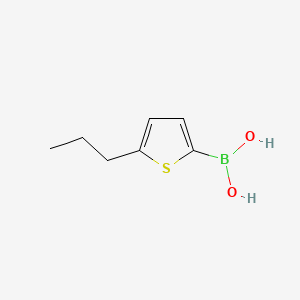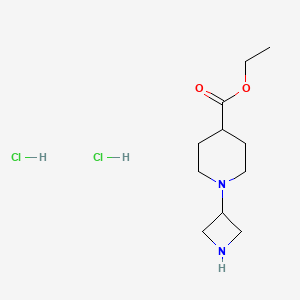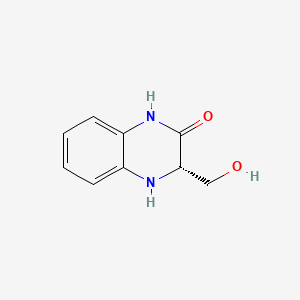
N,N'-ビス(フェニル)-N,N'-ビス(4'-(N,N-ビス(フェニルアミノ)ビフェニル-4-イル)ベンジジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features multiple phenyl and biphenyl groups, which contribute to its stability and reactivity
科学的研究の応用
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties.
Photonics: Employed in the development of photonic devices, including sensors and light-emitting materials.
Biology and Medicine: Investigated for its potential use in bio-imaging and as a fluorescent marker due to its strong emission properties.
作用機序
Target of Action
Similar compounds with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers have been used in the design of pyrimidine-based emissive materials .
Mode of Action
The compound interacts with its targets through its electron-donating groups and extended π-conjugated linkers . This interaction results in changes in the electronic structure of the compound, which can lead to various effects such as emission solvatochromism .
Biochemical Pathways
Similar compounds have been used as fluorescent sensors for acidity, polarity, metal cations, and nitro-aromatic explosives .
Pharmacokinetics
The compound’s solubility and stability in various solvents suggest potential bioavailability .
Result of Action
The compound exhibits intense emission in moderately polar solvents as well as in solid state . It is characterized by an intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane . The compound is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching .
Action Environment
Environmental factors such as solvent polarity and the presence of acid can influence the compound’s action, efficacy, and stability . For example, the compound’s emission color can change depending on the polarity of the solvent . Additionally, the presence of acid can cause a shift in the compound’s absorption band and quench its emission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) typically involves multi-step organic reactions. One common method includes the use of a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction. The initial step involves the reaction of 4-bromobenzaldehyde with a suitable base to form an intermediate, which is then coupled with 4-(N,N-diphenylamino)phenylboronic acid under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality output.
化学反応の分析
Types of Reactions
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
類似化合物との比較
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Known for its use in perovskite solar cells and as a hole-transporting material.
4,4’-Dibromodiphenylamine: Used in various organic synthesis reactions and as an intermediate in the production of more complex molecules.
Uniqueness
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) stands out due to its unique combination of phenyl and biphenyl groups, which provide enhanced stability and reactivity. Its strong electron-donating properties and ability to form charge-transfer complexes make it particularly valuable in advanced electronic and photonic applications.
特性
CAS番号 |
167218-46-4 |
|---|---|
分子式 |
C72H56N4 |
分子量 |
977.268 |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
InChIキー |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzo[b]furanethanol](/img/structure/B573531.png)







